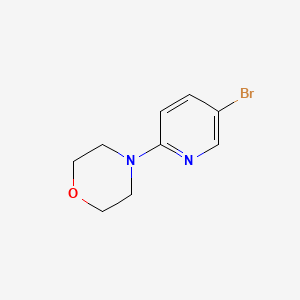
4-(5-Bromopyridin-2-yl)morpholine
概要
説明
4-(5-Bromopyridin-2-yl)morpholine (4-BPM) is a heterocyclic compound that has been extensively studied for its potential applications in the fields of biochemistry, physiology, and chemistry. 4-BPM is a member of the pyridine family of heterocycles, which are known for their versatile reactivity and unique properties. In recent years, 4-BPM has been studied for its potential applications in the fields of medicinal chemistry and drug discovery.
科学的研究の応用
Synthesis and Properties
- The reactivity of 2-bromopyridines, including derivatives with morpholine substituents, is influenced by the substituent at the C6 position, indicating the role of morpholine in heterocyclic chemistry and synthesis of complex compounds (Hagui et al., 2016).
- Synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, including morpholine derivatives, contributes to the development of novel compounds with potential biological activities (Чумаченко et al., 2014).
Applications in Medicinal Chemistry
- Morpholine derivatives have been explored in the development of potent inhibitors for the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy (Hobbs et al., 2019).
- The synthesis of morpholine-containing carbonitriles is important in the creation of potential PI3K inhibitors, suggesting their role in anticancer drug development (Chen et al., 2009).
Chemical Transformations and Reactions
- Studies on the aminocarbonylation of pyridazin-3(2H)-ones, involving secondary amines like morpholine, provide insights into novel chemical transformations and potential applications in synthesis (Takács et al., 2012).
- Morpholine derivatives have been synthesized and evaluated for their interactions with other chemical entities, indicating their versatility in organic synthesis (Kumar et al., 2007).
Photoactivated Therapeutic Methods
- Morpholine-decorated aza-BODIPY photosensitizers demonstrate potential in cancer phototherapy, highlighting the role of morpholine derivatives in developing advanced therapeutic agents (Tang et al., 2019).
Biological Activities
- Morpholine derivatives have shown potential in modulating biological activities, including cytotoxic and genotoxic effects, indicating their significance in biomedical research (Jantová et al., 2001).
- Morpholine-based metal(ii) complexes were studied for DNA/BSA interactions and cytotoxicity, offering insights into their applications in biochemistry and pharmacology (Sakthikumar et al., 2019).
Safety and Hazards
作用機序
Target of Action
Bromopyridines are often used in medicinal chemistry as building blocks for the synthesis of pharmaceuticals and biologically active compounds . They can interact with various biological targets depending on the specific compound they are incorporated into .
Mode of Action
As a bromopyridine derivative, it may act as an electrophile, reacting with nucleophiles in biological systems . The morpholine ring could potentially interact with biological targets through hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Bromopyridines and morpholines are often involved in various biochemical pathways when incorporated into biologically active compounds .
Pharmacokinetics
The bromopyridine moiety might enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The morpholine ring could be metabolized by various enzymes, possibly affecting the compound’s bioavailability .
Result of Action
As a bromopyridine and morpholine derivative, it could potentially exhibit a wide range of biological activities depending on the specific compound it is incorporated into .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-(5-Bromopyridin-2-yl)morpholine . For instance, it should be stored at room temperature and handled in a well-ventilated place to ensure its stability . It’s also recommended to avoid dust formation and contact with skin and eyes .
生化学分析
Biochemical Properties
4-(5-Bromopyridin-2-yl)morpholine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control. This interaction is essential for studying the regulation of cellular processes and understanding the mechanisms of enzyme inhibition .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival. Additionally, it can induce apoptosis (programmed cell death) in certain cell types, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. The inhibition of enzyme activity results in downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be influenced by factors such as light and pH. Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity and modulate cellular signaling pathways without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into more water-soluble metabolites for excretion. The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilicity allows it to cross cell membranes easily, leading to its accumulation in specific cellular compartments. This distribution is essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-(5-bromopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIYYDCYKUWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450158 | |
| Record name | 4-(5-bromopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200064-11-5 | |
| Record name | 4-(5-bromopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Bromopyridin-2-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
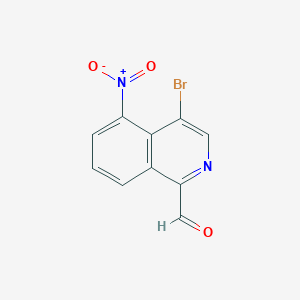
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
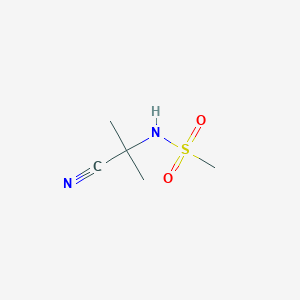
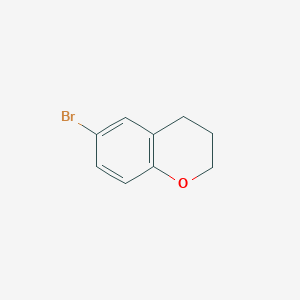
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)
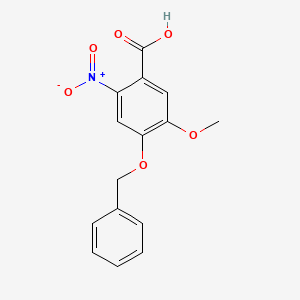

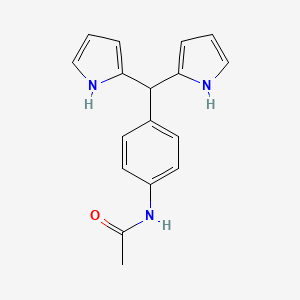
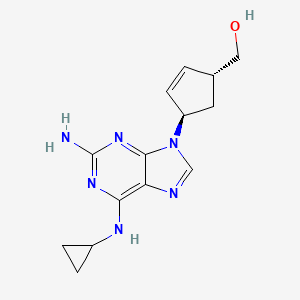
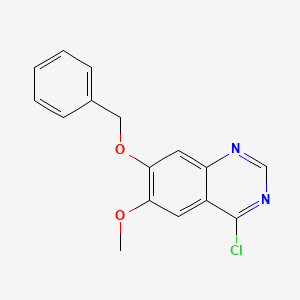
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
